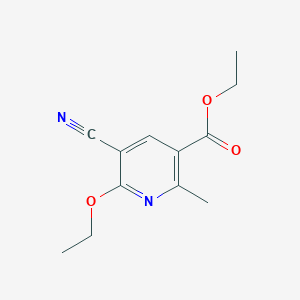

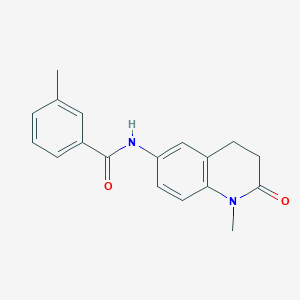

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but the papers discuss various benzimidazole derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of starting materials that are functionalized to introduce various substituents into the benzimidazole core. For instance, the use of ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate as a starting material has been reported for the preparation of pyrimido[1,6-a]benzimidazole derivatives under solvent-free conditions . Similarly, the reaction of 1-phenylthiomethyl-3,5-dimethylpyrazole with n-butyllithium followed by phenyl isothiocyanate leads to the formation of propanedithioamide derivatives . These methods highlight the versatility of benzimidazole derivatives in forming various complex structures.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The substitution at different positions on the benzimidazole core can significantly affect the molecular conformation and electronic distribution. For example, the interatomic distances in the synthesized 6-benzimidazolyl-5-nitrosopyrimidines indicate significant electronic polarization within the substituted pyrimidine system . X-ray crystallography is often used to unambiguously confirm the structures of these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including cyclization, to form complex heterocyclic structures. For instance, a two-step synthesis involving condensation followed by cyclization has been developed for the formation of 4(1H)-quinolones and related compounds . The reactivity of these compounds is influenced by the substituents present on the benzimidazole core, which can lead to different reaction pathways and products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like dimethylamino groups, thioamide, or carboxamide can influence these properties. For example, the introduction of a carboxamide group into the benzimidazole moiety has been shown to yield compounds with potential anticancer activity, and their physicochemical properties have been evaluated through computational ADME studies . These studies are crucial for understanding the drug-likeness and potential therapeutic applications of benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Molecular Structure and Properties

The molecular structure of 5,6-Dimethyl-2-(5-methylthiophen-2-yl)-1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole, a closely related compound, was studied for its unique T-shaped configuration and planarity. This study highlighted the molecule's rotational disorder and the interactions within its crystal structure, contributing to our understanding of benzimidazole derivatives' physical and chemical properties (Geiger & Isaac, 2014).

Coordination with Metal Ions

Research on the coordination environments of bis(benzimidazole) ligands, including 1-(5,6-dimethylbenzimidazolyl)-3-benzimidazolyl-2-thiapropane, for metal ions like Zn(II), Cd(II), Hg(II), and Ag(I) has provided insights into the potential applications of these compounds in metal binding and molecular recognition processes (Matthews et al., 1998).

Catalytic Applications

A study on catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids evaluated their antimicrobial and antioxidant activities. This research suggests the potential application of benzimidazole derivatives in developing biologically active compounds for pharmaceutical and biochemical applications (Sindhe et al., 2016).

Synthesis and Cytotoxicity

Research into the synthesis of dimethyl substituted benzimidazoles and their influence on cytotoxicity has provided insights into the potential application of these compounds in the development of chemotherapeutic agents (Hehir et al., 2008).

Green Chemistry Approaches

The green synthesis of benzimidazole derivatives, like the novel azo-linked 2-phenyl benzimidazoles, using ionic liquids, represents an environmentally friendly approach in chemical synthesis, highlighting the application of benzimidazole derivatives in sustainable chemistry practices (Nikpassand & Pirdelzendeh, 2016).

Propiedades

IUPAC Name |

3-(5,6-dimethylbenzimidazol-1-yl)propanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-8-5-10-11(6-9(8)2)15(7-14-10)4-3-12(13)16/h5-7H,3-4H2,1-2H3,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUXYRZPTWFQOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CCC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)

![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3012325.png)

![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)

![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)

![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)